molecular formula C18H23N3O3S B2748209 N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1903438-04-9

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B2748209
CAS No.: 1903438-04-9
M. Wt: 361.46
InChI Key: ZYVSLOYIWKNNEA-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a synthetic small molecule characterized by a quinazolinone core linked to a propanamide chain. The quinazolinone moiety (4-oxo-3,4-dihydroquinazolin-3-yl) is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c22-17(19-8-12-25-14-6-10-24-11-7-14)5-9-21-13-20-16-4-2-1-3-15(16)18(21)23/h1-4,13-14H,5-12H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVSLOYIWKNNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multiple steps:

  • Formation of the Quinazolinone Core: : The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde or ketone to form the quinazolinone ring.

  • Introduction of the Propanamide Moiety: : The propanamide side chain can be introduced by reacting the quinazolinone intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.

  • Attachment of the Tetrahydro-2H-pyran-4-ylthioethyl Group: : The final step involves the nucleophilic substitution of the propanamide intermediate with tetrahydro-2H-pyran-4-ylthiol in the presence of a suitable catalyst, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydro-2H-pyran-4-ylthioethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the quinazolinone ring, potentially yielding the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like alkyl halides, thiols, or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioethers.

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures to N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide demonstrate antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains and fungi. These compounds are believed to inhibit essential enzymes involved in microbial DNA synthesis, showcasing IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, a critical enzyme for DNA replication .

Anticancer Activity

The compound's anticancer potential is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Studies have demonstrated that similar quinazoline derivatives possess activity against several cancer cell lines by targeting specific pathways involved in tumor growth and survival . For example, certain synthesized analogs have shown moderate to excellent potency in inhibiting cancer cell lines, suggesting that this compound may also exhibit comparable effects.

Case Studies

Several studies have investigated the efficacy of compounds structurally related to this compound:

StudyFocusFindings
Du et al., 2013Anticancer ActivityIdentified potent inhibitors against thymidylate synthase with IC50 values between 0.47–1.4 µM .
Ahsan et al., 2021Antimicrobial ActivitySynthesized disubstituted derivatives showing moderate to severe potency against various microbes .
Savariz et al., 2021Structure Activity RelationshipDemonstrated improved antitumor activity in compounds with specific heterocyclic rings .

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs based on molecular features, synthesis strategies, and substituent effects.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Analogs
Compound Name / ID Molecular Formula Molecular Weight Key Substituents Functional Groups
Target Compound C₁₈H₂₁N₃O₃S 359.44 g/mol Oxan-4-ylsulfanyl ethyl Quinazolinone, propanamide, tetrahydropyran
13a () C₁₆H₁₅N₅O₃S 357.38 g/mol 4-Methylphenyl hydrazinylidene Cyano, carbonyl, sulfamoylphenyl
Patent Compound () C₂₉H₂₈ClN₃O₅S ~594.06 g/mol Chlorophenyl, trimethoxyphenyl acetyl Propanamide, pyridyl, benzyl
ECHEMI-743468-48-6 () C₂₃H₂₄ClN₃O₃S 474.97 g/mol 4-Chlorophenylmethyl, propan-2-yloxypropyl Quinazolinone, sulfanylacetamide
Y041-3149 () C₂₀H₂₁N₃O₃ 351.40 g/mol 4-Methoxyphenyl ethyl Quinazolinone, propanamide
Key Observations:

Quinazolinone Core: All compounds share the 4-oxo-3,4-dihydroquinazolinyl moiety, critical for π-π stacking and hydrogen bonding in target interactions .

Sulfanyl Group Variations : The target compound uses an oxane-substituted sulfanyl group, while others employ simpler aryl-sulfanyl (e.g., 13a) or alkyl-sulfanyl groups (e.g., ECHEMI-743468-48-6). The oxane ring may improve metabolic stability compared to linear chains .

Substituent Diversity: Aryl Groups: Analogs like Y041-3149 (4-methoxyphenyl) and 13a (4-methylphenyl) highlight the role of electron-donating groups in modulating solubility and reactivity .

Physicochemical Properties

  • Lipophilicity : The oxane ring in the target compound may reduce logP compared to ECHEMI-743468-48-6, which has a lipophilic isopropyloxypropyl chain.
  • Steric Effects : Bulky substituents in the patent compound () could hinder binding to flat enzymatic pockets, whereas the target compound’s compact oxane ring may offer better fit .

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a quinazolinone moiety with a sulfanyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. In vitro assays have shown moderate inhibition of COX-2 activity, suggesting a potential use in treating inflammatory conditions .
  • Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. The presence of the 4-oxo group in the structure may enhance its ability to induce apoptosis in cancer cells. Research indicates that similar compounds have shown cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The sulfanyl group may contribute to antimicrobial activity, making this compound a candidate for further investigation as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • In Vitro Studies : A study conducted on similar quinazolinone derivatives demonstrated significant COX-2 inhibition at concentrations as low as 20 μM, with maximum inhibition reaching 47.1% . This suggests that our compound may exhibit comparable effects.
  • Cytotoxicity Assays : Research involving related compounds indicated that they could effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Safety Profile : In preliminary toxicity assessments, compounds with similar structures exhibited favorable safety profiles, showing no significant adverse effects at therapeutic doses in animal models .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Anti-inflammatoryModerate COX-2 inhibition
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialPotential activity against bacterial strains
Safety ProfileFavorable toxicity results in animal models

Q & A

Q. Can this compound serve as a fluorescent probe for cellular imaging?

  • Methodology :
  • Fluorescence Tagging : Conjugate with dansyl chloride or BODIPY via the propanamide’s terminal amine.
  • Imaging Validation : Test in live-cell confocal microscopy (e.g., HeLa cells, λₑₓ = 488 nm) .

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